(5S)-6,6-Dimethyl-3,5-diphenylcyclohex-2-EN-1-one
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Overview
Description
(5S)-6,6-Dimethyl-3,5-diphenylcyclohex-2-EN-1-one is an organic compound with a unique structure characterized by a cyclohexene ring substituted with dimethyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-6,6-Dimethyl-3,5-diphenylcyclohex-2-EN-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Grignard reagent to introduce the phenyl groups, followed by cyclization using a suitable catalyst. The reaction conditions often require controlled temperatures and the presence of a solvent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the preparation of intermediates, followed by cyclization and purification steps to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(5S)-6,6-Dimethyl-3,5-diphenylcyclohex-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(5S)-6,6-Dimethyl-3,5-diphenylcyclohex-2-EN-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (5S)-6,6-Dimethyl-3,5-diphenylcyclohex-2-EN-1-one exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in biochemical pathways. The exact mechanism can vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene Derivatives: Compounds with similar cyclohexene structures but different substituents.
Phenyl-Substituted Cyclohexenes: Compounds with phenyl groups attached to the cyclohexene ring.
Dimethyl-Substituted Cyclohexenes: Compounds with dimethyl groups on the cyclohexene ring.
Uniqueness
(5S)-6,6-Dimethyl-3,5-diphenylcyclohex-2-EN-1-one is unique due to its specific combination of dimethyl and diphenyl substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
192183-82-7 |
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Molecular Formula |
C20H20O |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(5S)-6,6-dimethyl-3,5-diphenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C20H20O/c1-20(2)18(16-11-7-4-8-12-16)13-17(14-19(20)21)15-9-5-3-6-10-15/h3-12,14,18H,13H2,1-2H3/t18-/m0/s1 |
InChI Key |
MSTRZACHKLNPJH-SFHVURJKSA-N |
Isomeric SMILES |
CC1([C@@H](CC(=CC1=O)C2=CC=CC=C2)C3=CC=CC=C3)C |
Canonical SMILES |
CC1(C(CC(=CC1=O)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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